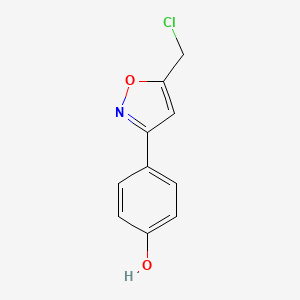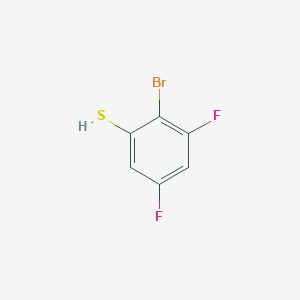![molecular formula C9H6F3NO4 B12838198 1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B12838198.png)
1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-Nitro-4-(trifluoromethoxy)phenyl]ethanone is an organic compound with the molecular formula C9H6F3NO4 It is characterized by the presence of a nitro group, a trifluoromethoxy group, and an ethanone moiety attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[3-Nitro-4-(trifluoromethoxy)phenyl]ethanone can be synthesized through several methods. One common approach involves the nitration of 1-[4-(trifluoromethoxy)phenyl]ethanone using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[3-Nitro-4-(trifluoromethoxy)phenyl]ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.
Oxidation: The ethanone moiety can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed:
Reduction: 1-[3-Amino-4-(trifluoromethoxy)phenyl]ethanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-[3-Nitro-4-(trifluoromethoxy)phenyl]acetic acid.
Applications De Recherche Scientifique
1-[3-Nitro-4-(trifluoromethoxy)phenyl]ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone depends on its specific application. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability.
Comparaison Avec Des Composés Similaires
1-[3-Nitro-4-(trifluoromethoxy)phenyl]ethanone can be compared with other similar compounds, such as:
1-[4-(Trifluoromethoxy)phenyl]ethanone: Lacks the nitro group, resulting in different reactivity and applications.
1-[3-Chloro-4-(trifluoromethoxy)phenyl]ethanone: Contains a chloro group instead of a nitro group, leading to variations in chemical behavior and biological activity.
1-[3-Nitro-4-(methoxy)phenyl]ethanone: The methoxy group replaces the trifluoromethoxy group, affecting the compound’s physicochemical properties and reactivity.
The uniqueness of this compound lies in the combination of the nitro and trifluoromethoxy groups, which impart distinct electronic and steric effects, influencing its chemical and biological properties.
Propriétés
Formule moléculaire |
C9H6F3NO4 |
|---|---|
Poids moléculaire |
249.14 g/mol |
Nom IUPAC |
1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H6F3NO4/c1-5(14)6-2-3-8(17-9(10,11)12)7(4-6)13(15)16/h2-4H,1H3 |
Clé InChI |
RTGXFRGNLYYZGG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1)OC(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















